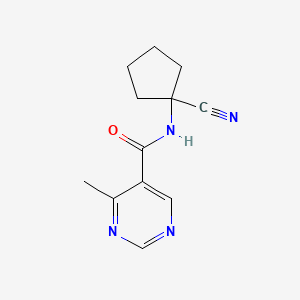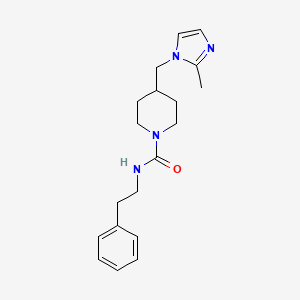
4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to show both acidic and basic properties and is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an imidazole ring attached to a piperidine ring via a methylene bridge. The imidazole ring carries a methyl group, while the piperidine ring carries a phenethylamide group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis :
- Richter et al. (2023) investigated the crystal and molecular structures of a compound obtained as a side product during the synthesis of an antitubercular agent, which is closely related to the compound (Richter et al., 2023).
Biological Activity and Applications :
- Stevens et al. (1984) discussed the synthesis of a novel broad-spectrum antitumor agent, which shares structural similarities with the compound . The study highlights the potential for these compounds in cancer treatment (Stevens et al., 1984).
- Ukrainets et al. (2019) conducted research on the structure-activity relationship in a series of compounds, which could provide insight into the activity of similar imidazole derivatives, suggesting possible analgesic and anti-inflammatory properties (Ukrainets et al., 2019).
- Mizuno and Decker (1976) studied the alteration of DNA by a compound structurally similar to the compound , indicating potential applications in understanding DNA interactions (Mizuno & Decker, 1976).
Chemical Behavior and Interactions :
- Pfoertner and Daly (1987) examined the photochemical behavior of a related compound, providing insights into the chemical behavior and potential photochemical applications of similar compounds (Pfoertner & Daly, 1987).
- Bouck and Rasmussen (1993) explored the synthesis and characterization of polyamides containing imidazole, which may offer perspectives on the polymer applications of similar compounds (Bouck & Rasmussen, 1993).
Potential Antiprotozoal Activity :
- Ismail et al. (2004) synthesized compounds with structures related to the compound and evaluated their antiprotozoal activity, suggesting potential applications in treating protozoal infections (Ismail et al., 2004).
Safety and Hazards
The safety data sheet for a similar compound, “4-(2-Methyl-1H-imidazol-1-yl)benzonitrile”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is the Glycylpeptide N-tetradecanoyltransferase . This enzyme plays a crucial role in the post-translational modification of proteins, which is essential for the proper functioning of cells.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. This interaction can inhibit the enzyme’s activity, leading to changes in the post-translational modification of proteins . .
Biochemical Pathways
The inhibition of Glycylpeptide N-tetradecanoyltransferase affects the post-translational modification of proteins. This can disrupt various biochemical pathways that rely on these modifications. The exact pathways affected would depend on the specific proteins that are targeted .
Pharmacokinetics
Like many other compounds with similar structures, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific proteins that are affected by the inhibition of Glycylpeptide N-tetradecanoyltransferase. These effects could potentially include changes in cell signaling, gene expression, and other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could potentially affect the compound’s structure and therefore its ability to bind to its target. Additionally, the presence of other molecules could either compete with the compound for binding to its target or could interact with the compound to alter its effects .
Eigenschaften
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-16-20-11-14-23(16)15-18-8-12-22(13-9-18)19(24)21-10-7-17-5-3-2-4-6-17/h2-6,11,14,18H,7-10,12-13,15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYJTPFKRHPLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
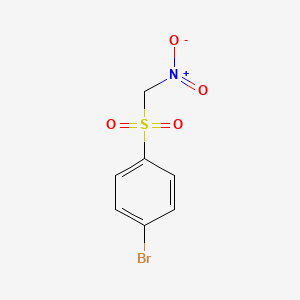
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2794397.png)
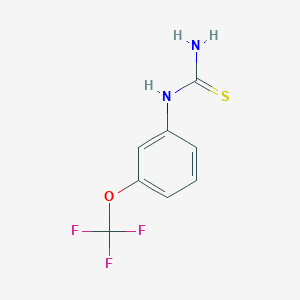
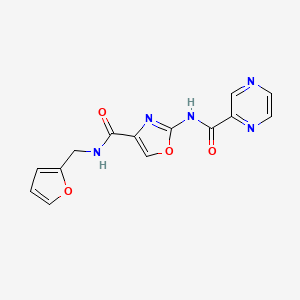
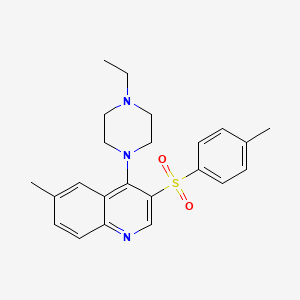
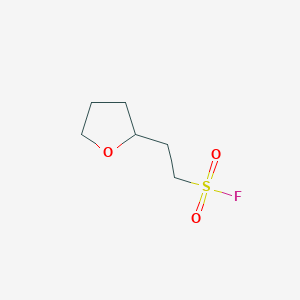

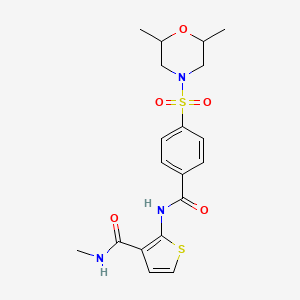
![1-Imidazol-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2794411.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2794412.png)
